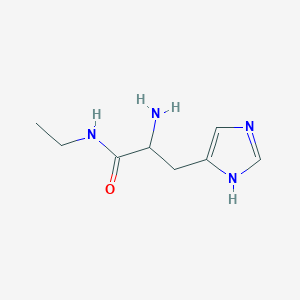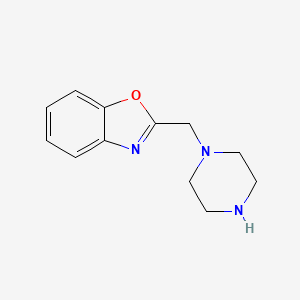![molecular formula C22H21IN2O2S2 B12127211 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C₁₆H₁₇NO₃S₂, is a fascinating member of the thiazolidinone family. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the condensation of 4-ethylbenzaldehyde and thiosemicarbazide to form the thiazolidinone ring. Subsequent reactions introduce the iodophenyl group and the butanamide moiety.
Reaction Conditions::Step 1: Condensation of 4-ethylbenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.
Step 2: Introduction of the iodophenyl group using an iodination reaction.
Step 3: Formation of the butanamide side chain.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield, purity, and scalability.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the thiazolidinone ring or the substituents.
Substitution: Substitution reactions may occur at the iodophenyl group or the butanamide side chain.
Iodination: Iodine, iodine monochloride, or N-iodosuccinimide (NIS) as iodinating agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers and derivatives may also form.
Applications De Recherche Scientifique
This compound finds applications across disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties (e.g., antimicrobial, anticancer).
Industry: Used in materials science or as intermediates for drug development.
Mécanisme D'action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While there are related thiazolidinones, this compound stands out due to its iodophenyl substituent. Similar compounds include:
Propriétés
Formule moléculaire |
C22H21IN2O2S2 |
|---|---|
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C22H21IN2O2S2/c1-2-15-5-7-16(8-6-15)14-19-21(27)25(22(28)29-19)13-3-4-20(26)24-18-11-9-17(23)10-12-18/h5-12,14H,2-4,13H2,1H3,(H,24,26)/b19-14- |
Clé InChI |
APNCYCDWIMWGDO-RGEXLXHISA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I |
SMILES canonique |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B12127132.png)
![3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127141.png)
![(2E)-2-(4,4,6,9-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12127145.png)


![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)



![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)
